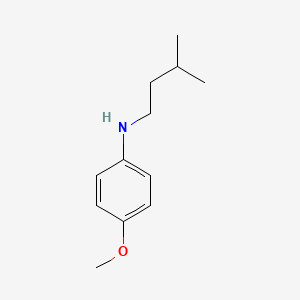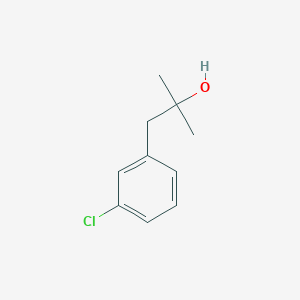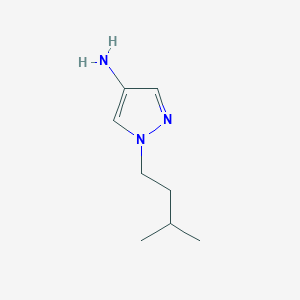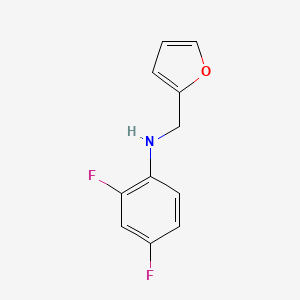
2,4-difluoro-N-(furan-2-ylmethyl)aniline
Overview
Description
“2,4-difluoro-N-(furan-2-ylmethyl)aniline” is a biochemical used for proteomics research . Its molecular formula is C11H9F2NO and it has a molecular weight of 209.19 .
Molecular Structure Analysis
The molecular structure of “2,4-difluoro-N-(furan-2-ylmethyl)aniline” is determined by its molecular formula, C11H9F2NO . More detailed structural analysis would require advanced techniques like X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-difluoro-N-(furan-2-ylmethyl)aniline” are determined by its molecular structure. It has a molecular weight of 209.19 .Scientific Research Applications
Synthesis and Chemical Properties
- Reactions Involving Azomethine Ylides: The compound participates in reactions with difluorocarbene, leading to the formation of cyclopropa[b]furo[2,3-c]pyrrole derivatives through 1,5-π-cyclization of intermediate azomethine ylides. This process yields difluorocyclopropa[b]furo[2,3-c]pyrrol-4(5H)-one or tetrafluorocyclopropa[b]furo[2,3-c]pyrrole derivatives. Thermolysis of these compounds under solvent-free conditions produces 2,5-disubstituted 7-fluoro-4,5-dihydrofuro[3,2-c]pyridine-4(5H)-ones in high yields (Voznyi et al., 2006).
Corrosion Inhibition
- Inhibitor for Copper Corrosion: A compound structurally related to 2,4-difluoro-N-(furan-2-ylmethyl)aniline has been used as a corrosion inhibitor for copper in hydrochloric acid. It showed good inhibition efficiency, and its adsorption on the copper surface followed the Langmuir isotherm. This application highlights the potential utility of similar compounds in corrosion protection (Issaadi et al., 2014).
Catalytic Activity Enhancement
- Copper-Catalyzed Coupling Reactions: N,N'-Bis(furan-2-ylmethyl)oxalamide, a related compound, has shown effectiveness in promoting copper-catalyzed N-arylation of anilines and cyclic secondary amines. This highlights the potential of furan-based compounds in enhancing catalytic activities in various organic reactions (Bhunia et al., 2017).
Electronic Absorption Spectra Studies
- Investigation of Electronic Properties: Furan derivatives, including compounds similar to 2,4-difluoro-N-(furan-2-ylmethyl)aniline, have been studied for their electronic absorption spectra. These studies help in understanding the electronic states and molecular configurations of such compounds, which are crucial for their applications in various chemical reactions (Abu-eittah et al., 1984).
Application in Luminescent Sensors
- Luminescent Sensing of Aniline: Zinc-lanthanide heterometallic metal-organic frameworks containing furan-2,5-dicarboxylic acid have been developed for the luminescent sensing of aniline. This demonstrates the potential of furan-based compounds in the development of sensitive and selective chemical sensors (Li et al., 2017).
properties
IUPAC Name |
2,4-difluoro-N-(furan-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO/c12-8-3-4-11(10(13)6-8)14-7-9-2-1-5-15-9/h1-6,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALIULUYNXPDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(furan-2-ylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




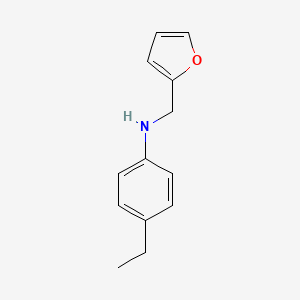
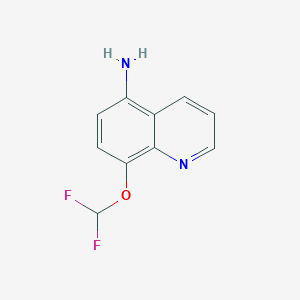
![1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane](/img/structure/B1416291.png)
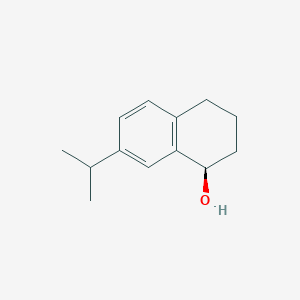
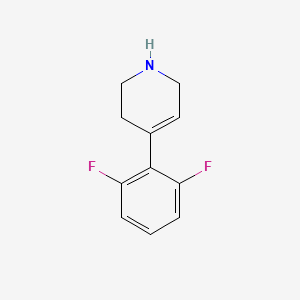

![4-[(Ethylsulfanyl)methyl]benzoic acid](/img/structure/B1416296.png)


